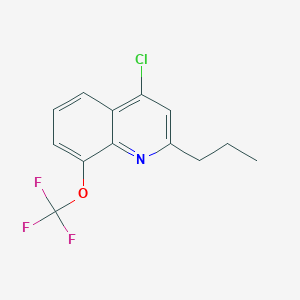

4-Chloro-2-propyl-8-trifluoromethoxyquinoline

Beschreibung

4-Chloro-2-propyl-8-(trifluoromethyl)quinoline hydrochloride (CAS: 1204811-94-8) is a halogenated quinoline derivative with a propyl substituent at position 2 and a trifluoromethyl group at position 6. While the compound name in the query specifies "trifluoromethoxy," the available evidence refers to a "trifluoromethyl" substituent . This distinction is critical, as trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups have divergent electronic and steric effects.

Eigenschaften

CAS-Nummer |

1153002-19-7 |

|---|---|

Molekularformel |

C13H11ClF3NO |

Molekulargewicht |

289.68 g/mol |

IUPAC-Name |

4-chloro-2-propyl-8-(trifluoromethoxy)quinoline |

InChI |

InChI=1S/C13H11ClF3NO/c1-2-4-8-7-10(14)9-5-3-6-11(12(9)18-8)19-13(15,16)17/h3,5-7H,2,4H2,1H3 |

InChI-Schlüssel |

BFMQGUIUPSNNIX-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=CC(=C2C=CC=C(C2=N1)OC(F)(F)F)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 4-Chloro-2-propyl-8-trifluoromethoxyquinoline involves multiple steps. One common method includes the reaction of 4-chloroquinoline with propyl bromide in the presence of a base to form 4-chloro-2-propylquinoline. This intermediate is then reacted with trifluoromethoxybenzene under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

4-Chloro-2-propyl-8-trifluoromethoxyquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The trifluoromethoxy group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-propyl-8-trifluoromethoxyquinoline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in proteomics research to study protein interactions and functions.

Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-propyl-8-trifluoromethoxyquinoline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various cellular pathways, leading to changes in cellular processes and functions .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

Key structural analogs include:

4-Chloro-2-phenyl-8-(trifluoromethyl)quinoline (CAS: 1189105-84-7): Substitutes the propyl group with a phenyl ring at position 2 .

4-Chloro-2-(4-cyclopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methylquinoline (CAS: 1237745-88-8): Features a thiazole ring at position 2, methoxy at position 7, and methyl at position 8 .

Table 1: Structural Features

| Compound Name | Position 2 Substituent | Position 7/8 Substituents |

|---|---|---|

| 4-Chloro-2-propyl-8-(trifluoromethyl)quinoline hydrochloride | Propyl | -CF₃ (position 8) |

| 4-Chloro-2-phenyl-8-(trifluoromethyl)quinoline | Phenyl | -CF₃ (position 8) |

| 4-Chloro-2-(4-cyclopropyl-thiazol-2-yl)-7-methoxy-8-methylquinoline | Thiazolyl | -OCH₃ (7), -CH₃ (8) |

Physicochemical Properties

Table 2: Physical and Chemical Data

Biologische Aktivität

4-Chloro-2-propyl-8-trifluoromethoxyquinoline is a synthetic compound belonging to the quinoline family, characterized by its unique structural features, including a chlorine atom and a trifluoromethoxy group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of drug development targeting infectious diseases and cancer.

The molecular formula of 4-Chloro-2-propyl-8-trifluoromethoxyquinoline is C₁₂H₈ClF₃N₂O, with a molar mass of approximately 289.68 g/mol. Its structure includes a bicyclic arrangement, which is typical for quinolines, and the presence of halogenated functional groups enhances its reactivity and biological interactions.

Biological Activity Overview

Research indicates that 4-Chloro-2-propyl-8-trifluoromethoxyquinoline exhibits several biological activities, primarily through its interactions with various biological targets. Preliminary studies suggest its potential as an inhibitor of enzymes involved in metabolic pathways, which could be leveraged in therapeutic applications.

Potential Applications

- Antimicrobial Activity : The compound has been investigated for its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics.

- Anticancer Properties : Initial findings suggest that it may induce apoptosis in cancer cells, although further studies are required to confirm these effects.

- Enzyme Inhibition : It has shown promise in inhibiting specific enzymes linked to disease progression, particularly those involved in inflammation and cancer metabolism.

Interaction Studies

Research into the binding affinities of 4-Chloro-2-propyl-8-trifluoromethoxyquinoline has revealed its potential interactions with proteins that play critical roles in various metabolic pathways. These studies are essential for understanding the mechanism of action and therapeutic potential of the compound.

Case Studies

A notable study highlighted the compound's effectiveness in inhibiting certain bacterial strains resistant to conventional antibiotics. In vitro tests showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. This finding positions 4-Chloro-2-propyl-8-trifluoromethoxyquinoline as a promising candidate for further development in antimicrobial therapies.

Comparative Analysis

The following table summarizes the biological activity of 4-Chloro-2-propyl-8-trifluoromethoxyquinoline compared to structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| 4-Chloro-2-propyl-8-trifluoromethoxyquinoline | Yes | Yes | Yes |

| 4-Chloro-2-propyl-6-trifluoromethoxyquinoline | Moderate | No | Limited |

| 4-Chloro-2-methylquinoline | No | Moderate | Yes |

| 6-Bromo-4-chloroquinoline | Limited | Yes | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.